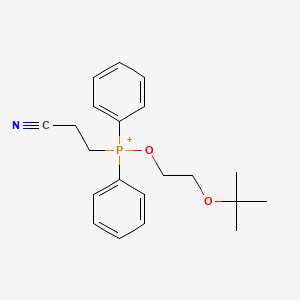
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the tert-butoxyethoxy and cyanoethyl groups in the molecule provides unique chemical properties that make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium typically involves the reaction of diphenylphosphine with 2-tert-butoxyethanol and 2-cyanoethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ph}_2\text{P}H + \text{BrCH}_2\text{CH}_2\text{CN} + \text{HOCH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3 \rightarrow \text{Ph}_2\text{P}(\text{CH}_2\text{CH}_2\text{CN})(\text{CH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3) ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The tert-butoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium involves its interaction with various molecular targets. The phosphonium group can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butoxyethoxy and cyanoethyl groups provide steric and electronic effects that influence the reactivity of the compound. The molecular pathways involved include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
(2-Methoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy.
(2-Ethoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with an ethoxyethoxy group.
Uniqueness
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is unique due to the presence of the tert-butoxyethoxy group, which provides increased steric hindrance and different electronic properties compared to its analogs. This uniqueness makes it valuable in specific catalytic and synthetic applications where these properties are advantageous.
Propriétés
Numéro CAS |
75417-04-8 |
|---|---|
Formule moléculaire |
C21H27NO2P+ |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2-cyanoethyl-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-diphenylphosphanium |
InChI |
InChI=1S/C21H27NO2P/c1-21(2,3)23-16-17-24-25(18-10-15-22,19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14H,10,16-18H2,1-3H3/q+1 |
Clé InChI |
SAQIXRDDVPOWFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCO[P+](CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



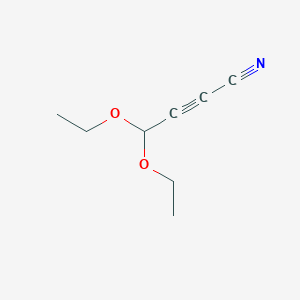
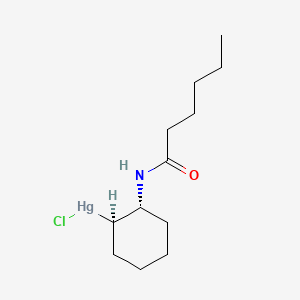
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[(2-[1,1'-biphenyl]-4-yl-6,11-dihydro-6,11-dioxonaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14457040.png)
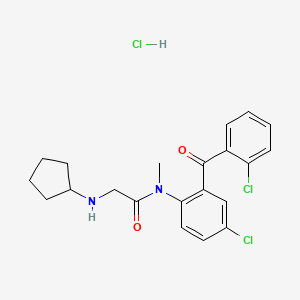
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
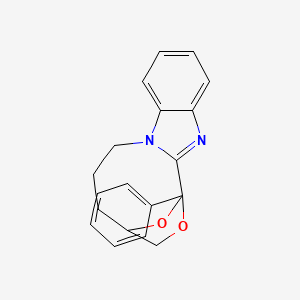
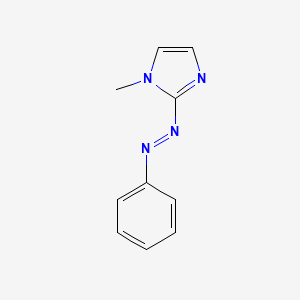
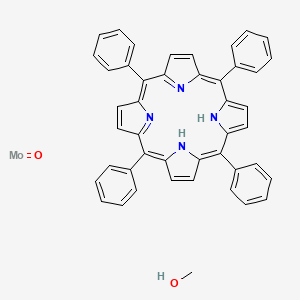
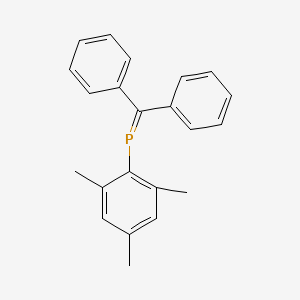
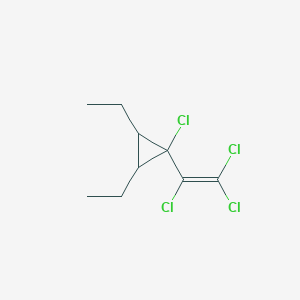
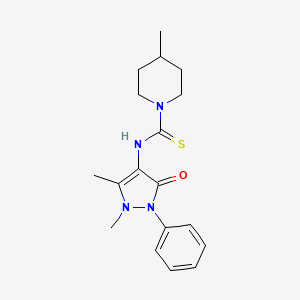
![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

